(3,3-Dimethylcyclohexyl)methanamine hydrochloride

Beschreibung

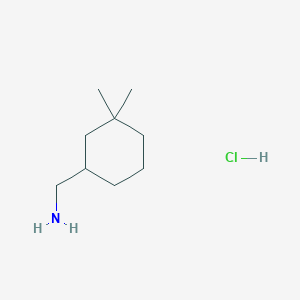

(3,3-Dimethylcyclohexyl)methanamine hydrochloride (CAS RN: 212382-66-6) is a cyclohexane derivative featuring a methanamine group substituted at the 3,3-dimethylcyclohexyl position. Its molecular formula is C₉H₁₈N·HCl, with a molecular weight of 179.7 g/mol (calculated from atomic masses). This compound is characterized by a cyclohexane ring bearing two methyl groups at the 3-position, which confers steric bulk and influences its physicochemical properties, such as lipophilicity and solubility. It is supplied as a hydrochloride salt, enhancing its stability and aqueous solubility for research applications .

The compound is primarily utilized in pharmaceutical and chemical research as an intermediate or structural analog in the synthesis of bioactive molecules. Its purity in commercial preparations is typically ≥97%, as noted in supplier catalogs .

Eigenschaften

IUPAC Name |

(3,3-dimethylcyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-9(2)5-3-4-8(6-9)7-10;/h8H,3-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMBCCHLUMTGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212382-66-6 | |

| Record name | Cyclohexanemethanamine, 3,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212382-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclohexyl)methanamine hydrochloride typically involves the reaction of (3,3-Dimethylcyclohexyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

(3,3-Dimethylcyclohexyl)methanamine+HCl→(3,3-Dimethylcyclohexyl)methanamine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(3,3-Dimethylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

(3,3-Dimethylcyclohexyl)methanamine hydrochloride is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of amine-related biochemical pathways and enzyme interactions.

Medicine: Potential therapeutic applications and drug development.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3,3-Dimethylcyclohexyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Lipophilicity: The 3,3-dimethylcyclohexyl group in the target compound increases lipophilicity (logP) compared to phenyl-ether analogs (e.g., [3-(benzyloxy)phenyl]methanamine HCl). Chlorinated derivatives (e.g., [1-(3-chlorophenyl)cyclohexyl]methanamine HCl) exhibit even higher logP due to halogen presence .

- Molecular Weight : Smaller molecular weight (179.7 g/mol) compared to benzyloxy or chlorophenyl analogs (260–265 g/mol) may enhance blood-brain barrier penetration in pharmacological contexts .

Bioactive Analogs and Pharmacological Relevance

Table 2: Bioactive Analogs and Research Findings

Key Observations :

- Substituent Position : The position of methoxy groups (e.g., 3-methoxy in Methoxetamine vs. 3,4-dihydroxy in Dopamine) critically influences receptor interactions. For example, 3-Methoxyamphetamine acts on serotonin transporters, while dopamine’s hydroxyl groups are essential for catecholamine receptor binding .

- Cyclohexyl vs. Aromatic Rings : Cyclohexyl-containing compounds (e.g., Methoxetamine) often exhibit longer half-lives and reduced polarity compared to purely aromatic analogs like amphetamines .

Biologische Aktivität

Overview

(3,3-Dimethylcyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of approximately 177.71 g/mol. It features a cyclohexane structure with two methyl groups at the 3-position and an amine functional group, typically encountered as a hydrochloride salt, which enhances its solubility in water. This compound's biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors, impacting neurotransmitter systems and metabolic pathways .

The mechanism of action for this compound involves its role as a ligand that binds to specific receptors and enzymes. This binding can modulate biological activities relevant to neurotransmission and amine metabolism. Research indicates that this compound may influence ATPase activity in P-glycoprotein (P-gp), which is crucial for drug transport across cell membranes . The specific pathways and targets are still under investigation, but preliminary studies suggest potential therapeutic applications in drug development .

Binding Affinities

Studies have shown that this compound exhibits significant binding affinities to various receptors involved in neurotransmission. For instance, its interaction with P-gp has been highlighted, where it may reverse drug resistance in certain cancer cell lines . The following table summarizes some key findings regarding its biological activity:

| Study | Target | Effect | IC50 Value |

|---|---|---|---|

| Study 1 | P-glycoprotein | Reversal of drug resistance | 0.1 μM |

| Study 2 | Enzyme X | Modulation of activity | 0.76 μM |

Case Studies

- Reversal of Drug Resistance : In a study involving HEK293 cells overexpressing P-gp, this compound was shown to increase intracellular concentrations of chemotherapeutic agents like paclitaxel, demonstrating its potential as a P-gp modulator .

- Neurotransmitter Interaction : Research has indicated that this compound may affect neurotransmitter systems by modulating receptor activities associated with amine metabolism, although specific receptor interactions are still being characterized .

Structural Comparisons

The unique structural characteristics of this compound differentiate it from similar compounds. The following table compares it with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (1-Amino-3,3-dimethylcyclohexyl)methanol hydrochloride | 126796282 | Contains a hydroxymethyl group; different functional properties. |

| (5-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride | 1363404-91-4 | Has a methoxy group; alters solubility and reactivity. |

| (1-Amino-3,3-dimethylcyclohexyl)methanol | 2031268-94-5 | Similar structure but lacks the hydrochloride salt form. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.